molecular formula C10H6BrNO2 B180293 7-Bromo-1-nitronaphthalene CAS No. 102153-49-1

7-Bromo-1-nitronaphthalene

Cat. No. B180293
Key on ui cas rn: 102153-49-1
M. Wt: 252.06 g/mol
InChI Key: BGPCNRRMNRNIFR-UHFFFAOYSA-N
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Patent
US07005432B2

Procedure details

To a suspension of iron powder (1.66 g) in 25 ml water and 25% HCL (1.7 ml) was added 2-bromo-8-nitro-naphthalene (2.15 g, 8.5 mmol) and the reaction mixture was refluxed for 2 hours. The aqueous phase was extracted with ethyl acetate to give the crude product. Chromatography on silica gel (hexane/ethyl acetate 1/9 to 2/3) afforded 1.17 g (62%) of the product as brown oil. MS: m/e=222.2 (M+).
Quantity
2.15 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.66 g
Type
catalyst
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[C:5]([N+:12]([O-])=O)[CH:6]=[CH:7][CH:8]=2)[CH:3]=1>O.[Fe]>[NH2:12][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:4]=1[CH:3]=[C:2]([Br:1])[CH:11]=[CH:10]2

Inputs

Step One
Name
Quantity
2.15 g
Type
reactant
Smiles
BrC1=CC2=C(C=CC=C2C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
O
Name
Quantity
1.66 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
to give the crude product

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC=C2C=CC(=CC12)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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